molecular formula C23H25N3O3S2 B11325706 N-cyclohexyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11325706
M. Wt: 455.6 g/mol
InChI Key: KMRHOTQAYOTJAH-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound with a molecular formula of C23H24N2O4S2 This compound is known for its unique structural features, which include a benzenesulfonyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and phenyl groups. The final step involves the attachment of the cyclohexylacetamide moiety. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group to a sulfide or thiol group.

    Substitution: The imidazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring is known to bind to metal ions, which can affect various biochemical pathways. These interactions contribute to the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both the benzenesulfonyl and imidazole groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C23H25N3O3S2/c27-20(24-18-12-6-2-7-13-18)16-30-22-23(31(28,29)19-14-8-3-9-15-19)26-21(25-22)17-10-4-1-5-11-17/h1,3-5,8-11,14-15,18H,2,6-7,12-13,16H2,(H,24,27)(H,25,26)

InChI Key

KMRHOTQAYOTJAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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